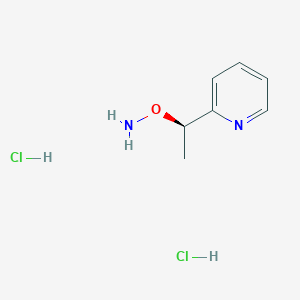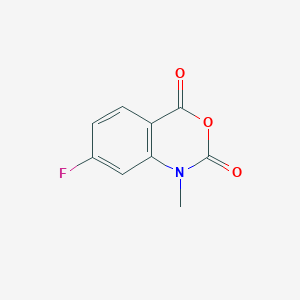
(R)-O-(1-(pyridin-2-yl)éthyl)hydroxylamine dihydrochlorure
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride is a chemical compound that features a hydroxylamine functional group attached to a pyridine ring
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a precursor to bioactive molecules. The hydroxylamine group is known to interact with various biological targets, making it a valuable tool in the design of enzyme inhibitors and other therapeutic agents .
Industry
In the industrial sector, ®-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride is used in the production of specialty chemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride typically involves the reaction of ®-1-(Pyridin-2-yl)ethanamine with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 2-8°C to maintain the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or other suitable methods to obtain the dihydrochloride salt form .
Analyse Des Réactions Chimiques
Types of Reactions
®-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under appropriate conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Mécanisme D'action
The mechanism of action of ®-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride involves its interaction with molecular targets through the hydroxylamine group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. The pyridine ring enhances the compound’s ability to penetrate biological membranes, increasing its efficacy in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-(Pyridin-2-yl)ethanamine
- ®-1-(Pyridin-2-yl)ethanol
- ®-1-(Pyridin-2-yl)ethylamine
Uniqueness
®-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity compared to its analogs. This functional group allows for specific interactions with biological targets and enables a range of chemical transformations that are not possible with the other similar compounds .
Propriétés
IUPAC Name |
O-[(1R)-1-pyridin-2-ylethyl]hydroxylamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c1-6(10-8)7-4-2-3-5-9-7;;/h2-6H,8H2,1H3;2*1H/t6-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWDITIJOHGTGM-QYCVXMPOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)ON.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=N1)ON.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorophenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2393053.png)
![(3R,3aR,6R,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride](/img/structure/B2393055.png)
![3-benzyl-8-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2393056.png)


![2-(4-fluorophenoxy)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2393063.png)
![1-(Benzenesulfonyl)-2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2393067.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2393068.png)
![(4S,5R)-4,5-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2393069.png)
![7-[5-(1,2-Dithiolan-3-yl)pentanoyl]-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B2393070.png)

